2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
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Overview
Description
2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is a complex organic compound featuring a unique combination of isoxazole, thiadiazole, and acetic acid moieties
Mechanism of Action
Target of action
Isoxazole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the primary targets of this compound.
Biochemical pathways
The affected pathways would depend on the specific targets of “2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid”. Isoxazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid typically involves multi-step reactionsThe reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to enhance yield and purity while minimizing the use of hazardous reagents. Metal-free synthetic routes are also being explored to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is explored for use in materials science and as a precursor for various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.
Thiadiazole Derivatives: These compounds contain the thiadiazole ring and are known for their diverse pharmacological properties.
Uniqueness
2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is unique due to the combination of isoxazole and thiadiazole rings within a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[[5-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4S2/c1-4-7(5(2)18-14-4)8(17)11-9-12-13-10(20-9)19-3-6(15)16/h3H2,1-2H3,(H,15,16)(H,11,12,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWRARWYLOWPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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